molecular formula C18H22ClN3O2 B2839001 2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine CAS No. 2415517-00-7

2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B2839001
CAS No.: 2415517-00-7
M. Wt: 347.84
InChI Key: JWDDHGONLSQUSR-UHFFFAOYSA-N
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Description

2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chloromethoxyphenyl group and a methylpyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-3-methoxybenzyl chloride with piperidine under basic conditions to form the intermediate 1-[(2-chloro-3-methoxyphenyl)methyl]piperidine. This intermediate is then reacted with 5-methylpyrimidine-2-ol in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
  • 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
  • 2-[1-[(2-Chloro-4-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine

Uniqueness

The uniqueness of 2-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds in certain contexts.

Properties

IUPAC Name

2-[1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-13-10-20-18(21-11-13)24-15-6-8-22(9-7-15)12-14-4-3-5-16(23-2)17(14)19/h3-5,10-11,15H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDDHGONLSQUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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